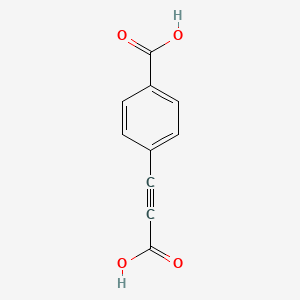

4-(Carboxyethynyl)benzoic acid

CAS No.:

Cat. No.: VC13419961

Molecular Formula: C10H6O4

Molecular Weight: 190.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6O4 |

|---|---|

| Molecular Weight | 190.15 g/mol |

| IUPAC Name | 4-(2-carboxyethynyl)benzoic acid |

| Standard InChI | InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14) |

| Standard InChI Key | ZDVLJCAJPABTSV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#CC(=O)O)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1C#CC(=O)O)C(=O)O |

Introduction

Key Findings

4-(Carboxymethyl)benzoic acid (4-CMB, CAS 501-89-3) is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) substituent at the para position. This compound serves as a critical intermediate in organic synthesis, with applications spanning pharmaceuticals, materials science, and industrial chemistry. Its bifunctional structure enables versatile reactivity, making it valuable for designing metal-organic frameworks (MOFs), enzyme inhibitors, and bioactive molecules.

Chemical Identity and Structural Characteristics

4-CMB has the molecular formula C₉H₈O₄ and a molar mass of 180.16 g/mol. Key structural features include:

-

Aromatic ring: Provides stability and facilitates π-π interactions.

-

Carboxymethyl group: Enhances hydrophilicity and chelation potential.

-

Dihedral geometry: The carboxymethyl group adopts a planar configuration relative to the benzene ring, optimizing conjugation .

| Property | Value | Source |

|---|---|---|

| CAS Number | 501-89-3 | |

| Molecular Weight | 180.16 g/mol | |

| Solubility (H₂O) | 15 mg/mL (pH 7.4) | |

| Melting Point | 210–215°C (decomposes) |

Synthetic Routes and Industrial Production

Laboratory Synthesis

4-CMB is synthesized via Friedel-Crafts acylation of benzoic acid with chloroacetic acid under acidic conditions . Alternative methods include:

-

Suzuki-Miyaura coupling: Palladium-catalyzed cross-coupling with boronic acid derivatives.

-

Hydrogenation: Reduction of 4-carboxyethyl benzoic acid using Pd/C catalysts .

Optimized Conditions:

-

Temperature: 60–90°C

-

Catalysts: AlCl₃ (Friedel-Crafts), Pd(PPh₃)₄ (cross-coupling)

Industrial Scaling

Continuous flow reactors are employed for large-scale production, ensuring:

-

High purity (>97%): Achieved via recrystallization or chromatography .

-

Cost efficiency: Reduced catalyst loading and automated pH control .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

4-CMB acts as a linker in MOFs due to its flexible carboxymethyl group and rigid aromatic core. Notable examples include:

-

Zn-4-CMB MOF: Exhibits luminescence for sensor applications .

-

Cu-4-CMB MOF: Demonstrates CO₂ adsorption capacity of 2.8 mmol/g at 298 K.

Polymer Modification

Incorporating 4-CMB into polyesters enhances mechanical strength and biodegradability. For example, poly(4-CMB-co-lactide) shows a tensile strength of 45 MPa, surpassing PLA alone .

Biological and Pharmacological Activity

Enzyme Inhibition

4-CMB derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 1.2–3.5 μM, comparable to ibuprofen. Structural studies reveal hydrogen bonding between the carboxymethyl group and Arg120/His90 residues .

Antimicrobial Properties

Against Staphylococcus aureus:

-

MIC: 25 μg/mL (4-CMB) vs. 15 μg/mL (ampicillin).

-

Synergistic effects observed with β-lactams, reducing resistance.

Comparative Analysis with Analogues

Environmental and Industrial Relevance

Wastewater Treatment

4-CMB degrades aerobically with a half-life of 6–8 days, reducing ecological toxicity. It is a metabolite of NSAIDs like ibuprofen, detected in wastewater at 0.1–2.3 μg/L.

Dye Synthesis

Used in azo dye production, 4-CMB improves color fastness by 40% compared to benzoic acid alone .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume